

# Application Notes: JNJ-38877618 Kinase Assay Protocol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JNJ-38877618** is a potent and highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3] Therefore, the accurate determination of the inhibitory activity of compounds like **JNJ-38877618** against c-Met is a critical step in preclinical drug development.

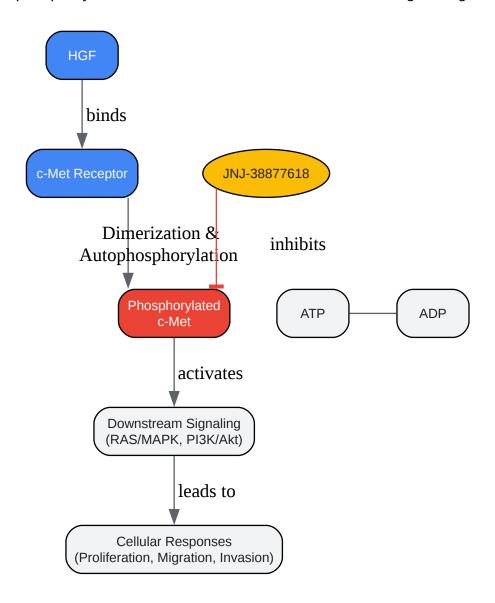
These application notes provide a detailed protocol for a biochemical kinase assay to determine the inhibitory potency of **JNJ-38877618** against recombinant human c-Met kinase. The described method is based on a luminescence-based assay format, which measures the amount of ATP consumed during the kinase reaction. This format is readily adaptable for high-throughput screening.

## **c-Met Signaling Pathway**

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, the receptor dimerizes and autophosphorylates on specific tyrosine residues within its kinase domain. This activation initiates a downstream signaling cascade involving multiple pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression and drive cellular processes such as proliferation, motility, and invasion. **JNJ-**



**38877618** acts by competing with ATP for the binding site in the c-Met kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.



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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877618**.

## **Quantitative Data for JNJ-38877618**

The following table summarizes the reported inhibitory activity of **JNJ-38877618** against wild-type and mutant forms of c-Met kinase.



Parameter	Target	Value (nM)	Reference
IC50	Wild-type c-Met	2	[1][2]
IC50	M1268T mutant c-Met	3	[1][2]
Kd	Wild-type c-Met	1.4	[1]

## **Experimental Protocol: c-Met Kinase Assay**

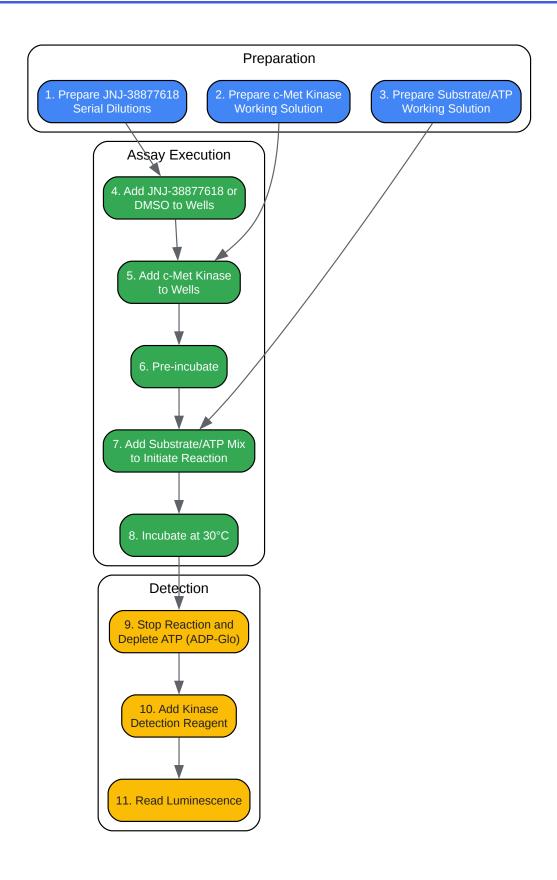
This protocol is designed for a 96-well plate format and utilizes a luminescence-based kinase assay kit, such as ADP-Glo™ or Kinase-Glo®, for the detection of kinase activity.

### **Materials and Reagents**

- Recombinant Human c-Met Kinase: Catalytically active kinase domain (amino acids 956-1390).
- JNJ-38877618: Prepare a stock solution in 100% DMSO.
- Kinase Substrate: Poly(Glu, Tyr) 4:1.
- ATP: Ultra-pure ATP solution.
- Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 2 mM DTT, and 0.01% Triton X-100.
- Luminescence-based Kinase Assay Kit: e.g., ADP-Glo™ Kinase Assay (Promega).
- White, opaque 96-well plates.
- Multichannel pipettes.
- Plate reader with luminescence detection capabilities.

## **Experimental Workflow**





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Caption: Workflow for the JNJ-38877618 c-Met kinase assay.



#### **Detailed Procedure**

- 1. Preparation of JNJ-38877618 Serial Dilutions:
- Prepare a 10 mM stock solution of JNJ-38877618 in 100% DMSO.
- Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations (e.g., from 1 mM to 10 nM).
- For the assay, further dilute the DMSO stock solutions 100-fold into the kinase assay buffer. This will result in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most kinases.[4]
- 2. Assay Plate Setup:
- Add 5  $\mu$ L of the diluted **JNJ-38877618** solutions to the appropriate wells of a 96-well plate.
- For the positive control (no inhibition), add 5 μL of kinase assay buffer with 1% DMSO.
- For the negative control (no kinase activity), add 5 μL of kinase assay buffer with 1% DMSO.
- 3. Kinase Reaction:
- Prepare a working solution of recombinant c-Met kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.
- Add 10  $\mu$ L of the c-Met kinase working solution to all wells except the negative control wells. To the negative control wells, add 10  $\mu$ L of kinase assay buffer.
- Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
- Prepare a substrate/ATP master mix. The final concentration of the Poly(Glu, Tyr) 4:1
  substrate is typically 0.2 mg/mL.[5] The ATP concentration should be at or near the Km for cMet. While the exact Km can vary, a concentration of 10 μM is a reasonable starting point for
  many tyrosine kinases.



- Initiate the kinase reaction by adding 10  $\mu$ L of the substrate/ATP master mix to all wells. The final reaction volume will be 25  $\mu$ L.
- Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- 4. Luminescence Detection (Following ADP-Glo™ Protocol):
- After the kinase reaction incubation, add 25 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- 5. Data Analysis:
- Subtract the average luminescence of the negative control wells from all other wells.
- The positive control wells (DMSO only) represent 0% inhibition, and the negative control wells (no kinase) represent 100% inhibition.
- Calculate the percent inhibition for each concentration of JNJ-38877618 using the following formula: % Inhibition = 100 [ (Luminescence\_inhibitor Luminescence\_negative\_control) / (Luminescence positive control Luminescence negative control) ] \* 100
- Plot the percent inhibition against the logarithm of the JNJ-38877618 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of **JNJ-38877618**'s inhibitory activity against c-Met kinase. The described



luminescence-based assay is robust, sensitive, and suitable for high-throughput applications, making it a valuable tool for the characterization of c-Met inhibitors in a drug discovery setting. Adherence to the outlined procedures and appropriate optimization of reaction conditions will ensure the generation of high-quality, reproducible data.

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